Dimethyl Vinylphosphonate: A Comprehensive Technical Guide
Dimethyl Vinylphosphonate: A Comprehensive Technical Guide
Introduction: Dimethyl vinylphosphonate (B8674324) (DMVP) is an organophosphorus compound with the chemical formula CH₂=CHPO(OCH₃)₂. It serves as a crucial monomer and a versatile synthetic intermediate. Its unique structure, featuring a reactive vinyl group and a phosphonate (B1237965) moiety, makes it a valuable building block in polymer chemistry, materials science, and medicinal chemistry. In polymer science, DMVP is utilized to synthesize polymers with inherent flame retardancy, improved thermal stability, and adhesive properties.[1] In the realm of drug development, the vinylphosphonate group can act as a stable mimic of phosphate (B84403) groups, which is a key feature in the design of enzyme inhibitors and other bioactive molecules.[2][3][4] This guide provides an in-depth overview of the synthesis, properties, and reactivity of dimethyl vinylphosphonate, tailored for researchers and professionals in chemical and pharmaceutical development.
Physical and Spectroscopic Properties
Dimethyl vinylphosphonate is a colorless liquid at room temperature. It is fully miscible in water and should be stored at 2-8°C.[5] A summary of its key physical and identifying properties is provided in the table below.
Table 1: Physical and Chemical Properties of Dimethyl Vinylphosphonate
| Property | Value | Reference |
| Molecular Formula | C₄H₉O₃P | [6] |
| Molecular Weight | 136.09 g/mol | |
| CAS Number | 4645-32-3 | |
| Appearance | Liquid | |
| Boiling Point | 197-202 °C (at 760 Torr) | |
| 72.5 °C (at 10 Torr) | [6] | |
| Density | 1.146 g/mL (at 20 °C) | [5] |
| 1.1405 g/cm³ (at 20 °C) | [6] | |
| Refractive Index (n20/D) | 1.430 - 1.435 | |
| InChI Key | CQCXMYUCNSJSKG-UHFFFAOYSA-N | |
| SMILES | COP(=O)(OC)C=C |
Spectroscopic Data: The structural characterization of DMVP relies on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly informative.
-
³¹P NMR: The phosphorus nucleus resonates at a characteristic chemical shift. In DMSO-d₆, the ³¹P NMR chemical shift is reported.[7] In acetone, using 85% H₃PO₄ as a standard, another value is reported.[8]
-
¹H and ¹³C NMR: Detailed one- and two-dimensional NMR studies have been conducted on poly(dimethyl vinylphosphonate), providing insights into the monomer's spectral characteristics.[9][10]
Synthesis of Dimethyl Vinylphosphonate
Several synthetic routes have been established for the preparation of dimethyl vinylphosphonate. The most common methods include the thermal elimination of acetic acid from a precursor, the Horner-Wadsworth-Emmons reaction, and the dehydrohalogenation of 2-haloethylphosphonates.
Thermal Elimination from Dimethyl 2-Acetoxyethanephosphonate
This method involves the gas-phase pyrolysis of dimethyl 2-acetoxyethanephosphonate, which eliminates acetic acid to yield DMVP.[11] The precursor, dimethyl 2-acetoxyethanephosphonate, is readily synthesized via the reaction of dimethyl phosphite (B83602) with vinyl acetate.[11] This industrial process can be performed with high selectivity and yield.[11]
Caption: Gas-phase pyrolysis of dimethyl 2-acetoxyethanephosphonate.
Experimental Protocol: A typical procedure involves evaporating dimethyl 2-acetoxyethanephosphonate and passing the vapor through a heated tube reactor.[11]
-
Vaporization: Dimethyl 2-acetoxyethanephosphonate (e.g., 80 g/h) is evaporated at a reduced pressure (e.g., 100 mbar) and elevated temperature (e.g., 180 °C).[11]
-
Pyrolysis: The vapor is introduced into a tube reactor, often filled with inert packing material, which is heated to 550-650 °C. An inert carrier gas like nitrogen or helium may be used.[11] The residence time in the reactor is typically very short, on the order of 0.5 seconds.[11]
-
Condensation: The reaction mixture exiting the reactor is cooled and condensed.
-
Purification: The resulting liquid is a mixture of dimethyl vinylphosphonate, acetic acid, and any unreacted starting material.[11] DMVP can be purified from this mixture by distillation.
Table 2: Representative Conditions for Thermal Elimination
| Temperature | Pressure | Residence Time | Starting Material Feed Rate | Carrier Gas | Yield/Selectivity | Reference |
| 550 °C | 40 mbar | 0.5 s | 104.5 g/h | N₂ (15 L/h) | 98% Selectivity | [11] |
| 650 °C | 30 mbar | 0.45 s | 149 g/h | He (3.5 L/h) | 98% Selectivity | [11] |
| 550 °C | N/A | N/A | N/A | N/A | 52% Yield | [12] |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming alkenes with high stereoselectivity.[13][14] For the synthesis of DMVP, this involves the reaction of a phosphonate carbanion with a formaldehyde (B43269) equivalent. A common precursor for the required ylide is tetramethyl methylenebisphosphonate.[15]
References
- 1. Dimethyl vinylphosphonate = 95 GC 4645-32-3 [sigmaaldrich.com]
- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Facile Synthesis, Geometry, and 2'-Substituent-Dependent in Vivo Activity of 5'-(E)- and 5'-(Z)-Vinylphosphonate-Modified siRNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DIMETHYL VINYLPHOSPHONATE | 4645-32-3 [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Collection - H, 13C, and 31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester - Macromolecules - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JP3765605B2 - Process for producing dimethyl vinylphosphonate from dimethyl 2-acetoxyethanephosphonate - Google Patents [patents.google.com]
- 12. US4493803A - Process for the preparation of vinylphosphonic acid diesters and vinylphosphonic acid - Google Patents [patents.google.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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